Cas no 81452-54-2 (Methyl 3-methylthiophene-2-carboxylate)

Methyl 3-methylthiophene-2-carboxylate structure
81452-54-2 structure
Product Name:Methyl 3-methylthiophene-2-carboxylate
CAS 번호:81452-54-2
MF:C7H8O2S
메가와트:156.202220916748
MDL:MFCD00234332
CID:60340
PubChem ID:253662445
Update Time:2025-09-28

Methyl 3-methylthiophene-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 3-methylthiophene-2-carboxylate
    • 3-Methylthiophene-2-carboxylic acid methyl ester
    • Methyl-3-methylthiophene-2-carboxylate
    • 3-Methyl-thiophene-2-carboxylic acid methyl ester
    • Methyl 3-methyl-2-thiophenecarboxylate
    • 2-Thiophenecarboxylic acid, 3-methyl-, methyl ester
    • BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • METHYL 3-METHYL-THIOPHENE-2-CARBOXYLATE
    • d methyl ester
    • 3-Methyl-thiophene-2-carboxylic aci
    • PubChem22915
    • PubChem10098
    • KSC495K9B
    • TRA0041884
    • Methyl
    • EN300-71926
    • AC-2357
    • M2662
    • MFCD00234332
    • Methyl 3-methyl-2-thiophenecarboxylate #
    • SY004425
    • InChI=1/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H
    • AKOS000278733
    • CS-W002557
    • AMY33482
    • FT-0628574
    • J-522199
    • SCHEMBL157777
    • 81452-54-2
    • A840133
    • (4-CHLORO-3-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE
    • DTXSID90342325
    • DS-11175
    • Methyl 3-methylthienyl-2-carboxylate
    • DB-002799
    • DTXCID50293405
    • Methyl 3-methylthiophene-2-carboxylate;
    • MDL: MFCD00234332
    • 인치: 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
    • InChIKey: BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • 미소: O=C(C1=C(C)C=CS1)OC
    • BRN: 116836

계산된 속성

  • 정밀분자량: 156.02500
  • 동위원소 질량: 156.02450067g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 136
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 54.5

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Liquid
  • 밀도: 1.173
  • 융해점: No data available
  • 비등점: 217°C(lit.)
  • 플래시 포인트: 216-217℃
  • 굴절률: 1.5168
  • PSA: 54.54000
  • LogP: 1.84310
  • 용해성: 혼합 불가능 또는 어려움

Methyl 3-methylthiophene-2-carboxylate 보안 정보

Methyl 3-methylthiophene-2-carboxylate 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

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    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Methyl 3-methylthiophene-2-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
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Methyl 3-methylthiophene-2-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Methanol ;  4 h, rt → 45 °C
참조
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

합성 방법 2

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel iodide (NiI2) Solvents: Dimethylacetamide ;  12 h, rt
참조
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

합성 방법 3

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
참조
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

합성 방법 4

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
1.2 0.1 h, 25 °C; 4 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

합성 방법 5

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether
참조
A new synthesis of benzo[b]thiophenes and benzo[c]thiophenes by annulation of disubstituted thiophenes
Terpstra, Jan W.; et al, Journal of Organic Chemistry, 1986, 51(2), 230-8

합성 방법 6

반응 조건
1.1 Catalysts: Sodium hypobromite
2.1 Solvents: Methanol
참조
Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano compounds
Scrowston, Richard M.; et al, Journal of the Chemical Society, 1976, (7), 749-54

합성 방법 7

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  2 h, reflux
2.1 Solvents: Methanol ;  4 h, rt → 45 °C
참조
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

합성 방법 8

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
참조
A convenient synthesis of substituted heteroaromatic compounds via the palladium-catalyzed cross-coupling reaction of organosilicon compounds
Hatanaka, Yasuo; et al, Heterocycles, 1990, 30(1), 303-6

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Perchloric acid, iron(3+) salt, hydrate Solvents: Methanol ,  Water ;  4 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 15 h, rt
참조
Iron-catalyzed one-pot oxidative esterification of aldehydes
Wu, Xiao-Feng; et al, European Journal of Organic Chemistry, 2009, (8), 1144-1147

합성 방법 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ;  10 min, 1 atm, rt
1.2 Reagents: Methanol ,  Oxygen Solvents: Dichloromethane ;  24 h, 1 atm, 25 °C
참조
Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C-H and single and triple carbon-carbon bonds under ambient conditions
Das, Arindam; et al, Chemical Communications (Cambridge, 2009, (27), 4046-4048

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
참조
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

합성 방법 12

반응 조건
1.1 Reagents: Acetic anhydride ,  N-Bromosuccinimide Solvents: Acetic acid ;  rt → 44 °C; 20 min, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
2.2 0.1 h, 25 °C; 4 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

합성 방법 13

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Methanol
참조
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

합성 방법 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.3 Reagents: Water ;  cooled
참조
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Methyl 3-methylthiophene-2-carboxylate Raw materials

Methyl 3-methylthiophene-2-carboxylate Preparation Products

Methyl 3-methylthiophene-2-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
주문 번호:A840133
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:48
가격 ($):589.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
A840133
순결:99%
재다:500g
가격 ($):589.0
Email